molecular formula C4H9NO B14053781 N-methoxycyclopropanamine

N-methoxycyclopropanamine

Cat. No.: B14053781
M. Wt: 87.12 g/mol
InChI Key: LWDPMXFZVKVKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl methoxylamine is an organic compound with the chemical formula C4H9NO. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. This compound is commonly used as an amine reagent in organic synthesis and serves as an intermediate in the production of various chemicals, including polyurethanes and epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl methoxylamine can be synthesized through the reaction of cyclopropanecarbonitrile with methanol in the presence of a base. The reaction typically involves the use of sodium methoxide as a catalyst and is carried out under reflux conditions . Another method involves the reduction of cyclopropyl nitrile using a sodium borohydride/nickel dichloride system .

Industrial Production Methods

For industrial production, cyclopropyl methoxylamine is often synthesized using cyclopropyl nitrile as the starting material. The reduction of the cyano group is achieved using a sodium borohydride/nickel dichloride system, which offers advantages such as mild reaction conditions, simple operation, and safety .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl methoxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl methoxylamine has a wide range of applications in scientific research:

Mechanism of Action

Cyclopropyl methoxylamine exerts its effects by interacting with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it can block the abasic sites created by the cleavage of base excision repair glycosylases, leading to increased DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the methoxy group.

    Methoxyamine: Similar but lacks the cyclopropyl group.

    Cyclopropyl methoxyamine: Another closely related compound

Uniqueness

Cyclopropyl methoxylamine is unique due to its combination of a cyclopropyl ring and a methoxyamine group, which imparts distinct chemical and physical properties. This combination makes it a versatile reagent in organic synthesis and a valuable intermediate in various industrial applications .

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

N-methoxycyclopropanamine

InChI

InChI=1S/C4H9NO/c1-6-5-4-2-3-4/h4-5H,2-3H2,1H3

InChI Key

LWDPMXFZVKVKGZ-UHFFFAOYSA-N

Canonical SMILES

CONC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.